molecular formula C12H11Cl2NOS B12127406 2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- CAS No. 1152565-71-3

2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)-

Cat. No.: B12127406
CAS No.: 1152565-71-3
M. Wt: 288.2 g/mol
InChI Key: NMUCYSGTWOMJPK-UHFFFAOYSA-N
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Description

2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a thiophene ring, a methanamine group, and two chlorine atoms attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenemethanamine with 5-chloro-2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium methoxide, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethanamine: Lacks the chlorine and methoxy substituents on the phenyl ring.

    5-Chloro-2-methoxybenzaldehyde: Contains the phenyl ring with chlorine and methoxy substituents but lacks the thiophene and methanamine groups.

Uniqueness

2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- is unique due to the combination of its structural features, including the thiophene ring, methanamine group, and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1152565-71-3

Molecular Formula

C12H11Cl2NOS

Molecular Weight

288.2 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-(5-chlorothiophen-2-yl)methanamine

InChI

InChI=1S/C12H11Cl2NOS/c1-16-9-3-2-7(13)6-8(9)12(15)10-4-5-11(14)17-10/h2-6,12H,15H2,1H3

InChI Key

NMUCYSGTWOMJPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C2=CC=C(S2)Cl)N

Origin of Product

United States

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